Spiro[2.5]octan-6-yl methanesulfonate
Description
Overview of Spirocyclic Scaffolds in Modern Organic Synthesis
Spirocyclic compounds are characterized by the presence of two rings connected by a single common atom, known as the spiro atom. wikipedia.org This structural motif imparts a distinct three-dimensionality that is increasingly sought after in various areas of chemical science, particularly in drug discovery and materials science. researchgate.netnih.govacs.org The rigid and defined spatial arrangement of substituents around a spirocyclic core allows for precise control over molecular shape, which can be crucial for biological activity and material properties. nih.gov
The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer providing the first systematic nomenclature for these unique structures in 1900. wikipedia.org Historically, the synthesis of spirocycles was often challenging, limiting their widespread investigation. However, with the development of modern synthetic methodologies, the accessibility of these complex scaffolds has significantly increased. researchgate.netnih.gov Today, spirocyclic motifs are found in a wide array of natural products and have been incorporated into numerous approved drugs and clinical candidates, highlighting their importance in medicinal chemistry. researchgate.netnih.govresearchgate.net Their significance also extends to materials science, where their rigid structures can be exploited to create novel materials with specific electronic and photophysical properties.
The defining feature of spirocyclic systems is their inherent three-dimensionality, which arises from the perpendicular orientation of the two rings around the spiro atom. youtube.com This rigid conformation restricts the conformational freedom of the molecule, which can be advantageous in the design of bioactive compounds by pre-organizing functional groups for optimal interaction with a biological target. nih.govnih.gov
Spirocycles can also exhibit unique stereochemical properties. The spiro atom itself can be a stereocenter, leading to the possibility of enantiomers. wikipedia.org The chirality of spiro compounds is a key aspect of their chemistry, as different stereoisomers can have vastly different biological activities. The controlled synthesis of single enantiomers of spirocyclic compounds remains an active and important area of research. rsc.orgnih.gov
Importance of Methanesulfonate (B1217627) Esters as Leaving Groups and Electrophiles
Methanesulfonate esters, commonly known as mesylates, are a class of organic compounds that play a crucial role in synthetic organic chemistry. wikipedia.org They are derived from methanesulfonic acid and are excellent leaving groups in a variety of nucleophilic substitution and elimination reactions. aadi.net.inperiodicchemistry.com The methanesulfonyl group, often abbreviated as "Ms," is a key functional group that enhances the reactivity of the carbon atom to which it is attached, rendering it electrophilic. wikipedia.org
Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (HO-) is a strong base and therefore a poor leaving group. masterorganicchemistry.com However, the conversion of an alcohol to a methanesulfonate ester transforms the hydroxyl group into a much better leaving group. periodicchemistry.commasterorganicchemistry.com The resulting methanesulfonate anion is a very weak base due to the delocalization of the negative charge across the three oxygen atoms, making it a stable species upon departure. youtube.com
This activation of alcohols allows for a wide range of subsequent reactions. Alkyl mesylates can undergo S(_N)1, S(_N)2, E1, and E2 reactions, depending on the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. masterorganicchemistry.compressbooks.pub
The reactivity of methanesulfonates in substitution and elimination reactions is influenced by several factors:
Substrate Structure: The nature of the carbon atom bearing the mesylate group (primary, secondary, or tertiary) plays a significant role in determining the reaction pathway. Primary mesylates generally favor S(_N)2 reactions, while tertiary mesylates are more prone to S(_N)1 and E1 reactions. Secondary mesylates can undergo a combination of these reactions, and the outcome is often sensitive to the reaction conditions. masterorganicchemistry.com
Nucleophile/Base Strength: Strong, non-bulky nucleophiles favor S(_N)2 reactions, while strong, bulky bases promote E2 elimination. Weakly basic nucleophiles are more likely to participate in S(_N)1 and E1 reactions with secondary and tertiary mesylates. masterorganicchemistry.com
Solvent: The polarity and protic/aprotic nature of the solvent can influence the reaction rates and selectivities. Polar aprotic solvents generally favor S(_N)2 reactions, while polar protic solvents can promote S(_N)1 and E1 pathways. masterorganicchemistry.com
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Structural and Synthetic Relevance of the Spiro[2.5]octane Framework
The spiro[2.5]octane framework consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a single carbon atom. nih.gov This particular spirocyclic system is of interest due to the combination of the strained three-membered ring and the conformationally flexible six-membered ring. The presence of the cyclopropane ring introduces significant ring strain, which can influence the reactivity of the adjacent functional groups.
The synthesis of the spiro[2.5]octane core can be achieved through various synthetic strategies. researchgate.netgoogle.comrsc.orggoogle.comgoogle.com Conformational studies of spiro[2.5]octane derivatives, such as spiro[2.5]octan-6-ol, have been conducted to understand the influence of the spiro-fused cyclopropane ring on the conformational preferences of the cyclohexane ring. doi.org The structural and conformational analysis of related oxaspiro[2.5]octane derivatives has also been reported. nih.gov The unique structural and electronic properties of the spiro[2.5]octane framework make it an interesting building block for the synthesis of more complex molecules. biosynth.combldpharm.comambeed.comchemsrc.com3wpharm.com
Data Tables
Table 1: Properties of Spiro[2.5]octane
| Property | Value |
| Molecular Formula | C(8)H({14}) |
| Molar Mass | 110.20 g/mol |
| IUPAC Name | spiro[2.5]octane |
| CAS Number | 185-65-9 |
Data sourced from PubChem CID 135988. nih.gov
Table 2: Common Sulfonate Esters in Organic Synthesis
| Sulfonate Ester | Abbreviation | Leaving Group Ability |
| Methanesulfonate | Mesylate (OMs) | Good |
| p-Toluenesulfonate | Tosylate (OTs) | Good |
| Trifluoromethanesulfonate | Triflate (OTf) | Excellent |
Information compiled from various sources on organic chemistry principles. aadi.net.inperiodicchemistry.commasterorganicchemistry.com
Unique Geometrical Constraints of the Spiro[2.5]octane System
Proton magnetic resonance studies on the closely related spiro[2.5]octan-6-ol have provided valuable insights into the conformational properties of this system. These studies have determined the free energy difference for the axial-equatorial conformational equilibrium, indicating a preference for one conformation over the other. The activation energy for ring inversion has also been calculated, highlighting the energy barrier between different conformations. This inherent conformational behavior, dictated by the spirocyclic structure, plays a crucial role in determining the reactivity of substituents attached to the cyclohexane ring.
Integration of Spiro[2.5]octane with Functional Groups
The functionalization of the spiro[2.5]octane skeleton allows for the exploration of its chemical potential. The introduction of a methanesulfonate group at the 6-position of the cyclohexane ring, to form Spiro[2.5]octan-6-yl methanesulfonate, transforms the parent alcohol into a highly versatile synthetic intermediate.
The synthesis of this compound would typically proceed via the reaction of spiro[2.5]octan-6-ol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This standard procedure for forming mesylates is a cornerstone of organic synthesis.
Once formed, the methanesulfonate group acts as a potent leaving group, facilitating nucleophilic substitution reactions at the C-6 position. This allows for the introduction of a wide variety of nucleophiles, including azides, cyanides, halides, and thiols, thereby providing access to a diverse range of functionalized spiro[2.5]octane derivatives. The stereochemical outcome of these substitution reactions (e.g., inversion or retention of configuration) would be heavily influenced by the conformational biases of the spiro[2.5]octane ring system and the reaction conditions employed.
The table below summarizes the key properties of the parent spiro[2.5]octane and a related functionalized derivative, providing context for the chemical environment of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Spiro[2.5]octane | C₈H₁₄ | 110.20 | 185-65-9 |
| Spiro[2.5]octan-6-one | C₈H₁₂O | 124.18 | 15811-21-9 |
| Spiro[2.5]octan-6-ol | C₈H₁₄O | 126.20 | 90112-48-4 |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
spiro[2.5]octan-6-yl methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-2-4-9(5-3-8)6-7-9/h8H,2-7H2,1H3 |
InChI Key |
FHMZNRLXFCXSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Spiro 2.5 Octan 6 Yl Methanesulfonate
Nucleophilic Substitution Reactions (SN1, SN2) of the Methanesulfonate (B1217627)
The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution through both SN1 and SN2 pathways. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. The secondary carbon bearing the methanesulfonate group in the spiro[2.5]octan-6-yl system allows for either pathway to potentially occur.
The stereochemistry of the starting material, spiro[2.5]octan-6-ol, is critical in determining the stereochemical outcome of substitution reactions. The hydroxyl group, and consequently the methanesulfonate group, can exist in either an axial or equatorial position on the cyclohexane (B81311) ring. A study on the conformational properties of spiro[2.5]octan-6-ol has shown a free energy difference favoring the equatorial conformer. doi.org
In a typical SN2 reaction , the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in a complete inversion of configuration, a process known as Walden inversion. For instance, if the starting methanesulfonate has the leaving group in the equatorial position (trans to a specific reference substituent), the product will have the nucleophile in the axial position (cis to the same substituent). The rigid spirocyclic framework ensures that the backside attack is well-defined.
Conversely, an SN1 reaction proceeds through a planar carbocation intermediate. The departure of the methanesulfonate group would form the spiro[2.5]octan-6-yl cation. A nucleophile can then attack this planar intermediate from either face (top or bottom), leading to a mixture of products with both retention and inversion of configuration. This typically results in a racemic or near-racemic mixture if the starting material is optically active.
Table 1: Predicted Stereochemical Outcomes for Nucleophilic Substitution
| Reaction Type | Starting Conformer (Leaving Group) | Nucleophile Approach | Product Stereochemistry |
| SN2 | Equatorial | Axial Attack | Inversion (Axial Product) |
| SN2 | Axial | Equatorial Attack | Inversion (Equatorial Product) |
| SN1 | Equatorial or Axial | Axial or Equatorial Attack | Racemization/Mixture of Diastereomers |
The defining feature of the spiro[2.5]octane system is the three-membered cyclopropane (B1198618) ring. Cyclopropane rings possess significant angle strain (approximately 27 kcal/mol). libretexts.org This inherent strain can influence reaction rates and mechanisms.
In an SN2 reaction , the transition state involves a pentacoordinate carbon. The presence of the adjacent cyclopropane ring can sterically hinder the backside attack of a nucleophile, potentially slowing down the reaction compared to a less hindered system like cyclohexyl methanesulfonate.
For an SN1 reaction , the formation of the carbocation intermediate at C-6 is accelerated by the adjacent cyclopropane ring. The C-C bonds of a cyclopropane ring have significant p-character, allowing them to stabilize an adjacent positive charge through hyperconjugation. This electronic effect, known as cyclopropylcarbinyl cation stabilization, can lead to a significant rate enhancement for SN1 reactions. However, this stabilization also predisposes the intermediate to rearrangement, which will be discussed in section 3.3. The strain within the spirocyclic system is a powerful driving force for such rearrangements. nih.gov
Elimination Reactions (E1, E2) Leading to Olefins
Elimination reactions are common pathways that compete with nucleophilic substitution, particularly in the presence of basic nucleophiles or at elevated temperatures. For spiro[2.5]octan-6-yl methanesulfonate, both E1 and E2 mechanisms can lead to the formation of spiro[2.5]octene isomers.
The E2 mechanism is a concerted process that requires an anti-periplanar arrangement between a proton on an adjacent carbon and the leaving group. In the spiro[2.5]octan-6-yl system, there are two adjacent carbons (C-5 and C-7) with protons that can be removed.
Zaitsev's Rule vs. Hofmann's Rule: Abstraction of a proton from C-5 would lead to the more substituted and thermodynamically more stable spiro[2.5]oct-5-ene (Zaitsev product). Abstraction from C-7 would yield spiro[2.5]oct-7-ene (Hofmann product). Generally, small, strong bases (e.g., sodium ethoxide) favor the Zaitsev product, while bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the less sterically accessible proton, leading to the Hofmann product.
The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. A weak base (often the solvent) then removes an adjacent proton. E1 reactions almost exclusively yield the more stable Zaitsev product.
The competition between substitution and elimination is governed by several factors, primarily the strength and steric bulk of the nucleophile/base and the reaction temperature.
Nucleophile/Base Character: Strong, non-bulky bases that are also good nucleophiles (e.g., OH⁻, EtO⁻) will promote a mixture of SN2 and E2 products. Strong, bulky bases (e.g., t-BuOK) are poor nucleophiles due to steric hindrance and will strongly favor the E2 pathway. Weak nucleophiles that are also weak bases (e.g., H₂O, EtOH) in polar protic solvents will favor a competition between SN1 and E1 reactions.
Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.
Table 2: Predicted Major Products under Various Conditions
| Substrate | Reagent/Solvent | Predominant Mechanism(s) | Expected Major Product(s) |
| Spiro[2.5]octan-6-yl OMs | NaOEt / EtOH | SN2 / E2 | Spiro[2.5]octan-6-yl ethyl ether, Spiro[2.5]oct-5-ene |
| Spiro[2.5]octan-6-yl OMs | KOBu-t / t-BuOH | E2 | Spiro[2.5]oct-7-ene (Hofmann) |
| Spiro[2.5]octan-6-yl OMs | Acetic Acid (AcOH) | SN1 / E1 | Spiro[2.5]octan-6-yl acetate (B1210297), Spiro[2.5]oct-5-ene |
| Spiro[2.5]octan-6-yl OMs | NaCN / DMSO | SN2 | Spiro[2.5]octane-6-carbonitrile |
Rearrangement Reactions Involving the Spiro[2.5]octane Ring System
Carbocationic intermediates, such as the spiro[2.5]octan-6-yl cation formed under SN1/E1 conditions, are highly susceptible to rearrangement, especially when driven by the release of ring strain. This is a characteristic feature of reactions involving cyclopropylcarbinyl systems.
The most probable rearrangement is a Wagner-Meerwein type shift , where one of the C-C bonds of the cyclopropane ring migrates to the cationic center. wikipedia.orgmychemblog.com This would result in the expansion of the three-membered ring into a four-membered ring, relieving the significant angle strain of the cyclopropane. This specific rearrangement is known as a cyclopropylcarbinyl-cyclobutyl rearrangement.
This process would transform the spiro[2.5]octan-6-yl cation into a more stable bicyclo[4.2.0]octyl cation. This new carbocation can then be trapped by a nucleophile or lose a proton to form a variety of rearranged substitution and elimination products. The formation of such rearranged products is often a key piece of evidence for the involvement of a carbocation intermediate and, therefore, an SN1/E1 mechanism. For example, solvolysis of this compound in acetic acid would likely yield not only spiro[2.5]octan-6-yl acetate but also bicyclo[4.2.0]octyl acetate isomers.
Cyclopropane Ring Opening and Expansion Phenomena
The solvolysis of this compound is profoundly influenced by the neighboring cyclopropyl (B3062369) group. The strained C-C bonds of the cyclopropane ring can participate in the departure of the methanesulfonate leaving group, a phenomenon known as neighboring group participation. chemeurope.comvedantu.comwikipedia.org This participation leads to the formation of a non-classical carbocation intermediate, where the positive charge is delocalized over the cyclopropylmethyl system. chemeurope.comvedantu.comwikipedia.org
This delocalization can lead to a variety of products, including those resulting from the opening and expansion of the cyclopropane ring. For instance, in a reaction analogous to the behavior of other cyclopropylmethyl systems, the solvolysis of this compound in a suitable solvent like ethanol (B145695) and water would be expected to yield a mixture of products. vedantu.comwikipedia.org These would likely include not only the corresponding alcohol with the intact spiro[2.5]octane skeleton but also ring-expanded products such as those containing a cyclobutanol (B46151) moiety and homoallylic alcohols. vedantu.comwikipedia.org The distribution of these products is dictated by the relative stabilities of the various carbocationic intermediates and the kinetics of their interconversion and capture by the solvent.
| Reactant | Conditions | Expected Products |
| This compound | Ethanol/Water | Spiro[2.5]octan-6-ol, Cyclobutanol derivatives, Homoallylic alcohols |
Transannular Interactions and Remote Substituent Effects
Transannular interactions, which are steric or electronic interactions between non-adjacent atoms in a cyclic system, can play a significant role in the reactivity of the spiro[2.5]octane framework. In the chair conformation of the cyclohexane ring, substituents on one side of the ring can influence the reactivity on the other side. For instance, a bulky substituent at the C1 position could sterically hinder the approach of a nucleophile to the C6 position, thereby affecting the rate and stereochemical outcome of substitution reactions.
Radical Reactions and Reductive Transformations
Homolytic Cleavage of the Carbon-Oxygen Sulfonate Bond
While the heterolytic cleavage of the C-O bond in methanesulfonates is the dominant pathway in solvolytic reactions, homolytic cleavage to generate a carbon-centered radical is also a possible, albeit less common, transformation. This process typically requires the input of energy in the form of heat or light, or the presence of a radical initiator. The resulting spiro[2.5]octan-6-yl radical would be a highly reactive intermediate, capable of undergoing a variety of subsequent reactions such as hydrogen atom abstraction, addition to multiple bonds, or rearrangement. The stability of this radical would be influenced by the adjacent cyclopropane ring, which can stabilize a radical center through hyperconjugation.
Reduction of the Methanesulfonate to Alkane
The methanesulfonate group can be reductively cleaved to the corresponding alkane, spiro[2.5]octane. This transformation can be achieved through various methods, including those that proceed via radical intermediates. A common reagent for such reductions is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The mechanism involves the generation of a tributyltin radical, which abstracts the methanesulfonate group to form the spiro[2.5]octan-6-yl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final alkane product and regenerate the tributyltin radical, thus propagating the chain reaction.
Another powerful reducing agent capable of cleaving methanesulfonates is lithium aluminum hydride (LiAlH₄). organic-chemistry.orgic.ac.ukadichemistry.com While typically used for the reduction of polar functional groups, under certain conditions, it can also reduce sulfonate esters to the corresponding alkanes. organic-chemistry.orgic.ac.ukadichemistry.com The reaction likely proceeds via a nucleophilic attack of the hydride ion on the sulfur atom or the carbon atom, leading to the displacement of the sulfonate group.
| Reagent | Conditions | Product |
| Tributyltin hydride / AIBN | Toluene, reflux | Spiro[2.5]octane |
| Lithium aluminum hydride | Diethyl ether or THF | Spiro[2.5]octane |
Mechanistic Studies of Spirocyclization and Rearrangement Processes
Kinetic Isotope Effects and Reaction Rate Analysis
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different pathways in solvolysis reactions. By replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (B1214612), one can measure the effect on the reaction rate. For the solvolysis of this compound, measuring the α-deuterium KIE (by placing deuterium at C6) and β-deuterium KIEs (by placing deuterium at neighboring carbons) would provide valuable insights.
A significant α-deuterium KIE (kH/kD > 1.1) would be indicative of a carbocationic intermediate, as the hybridization at C6 changes from sp³ in the ground state to sp² in the transition state. The magnitude of the β-deuterium KIE can provide information about the extent of neighboring group participation. In a mechanism involving significant participation from the cyclopropane ring, the positive charge would be delocalized, and the KIE would be expected to be smaller than in a system without such participation. While specific KIE data for this compound is not available, studies on related systems demonstrate the utility of this method in probing reaction mechanisms.
| Isotope Position | Expected kH/kD | Mechanistic Implication |
| α-deuterium (at C6) | > 1.1 | Formation of a carbocationic intermediate |
| β-deuterium (at C5 or C7) | Varies | Can indicate the degree of neighboring group participation |
Transition State Characterization in Spiro-Annulation
The solvolysis of this compound is anticipated to proceed through a mechanism involving significant participation from the adjacent cyclopropyl group. This neighboring group participation (NGP) leads to the formation of a non-classical carbocationic intermediate, which is stabilized by the delocalization of the C-C bond electrons of the cyclopropane ring. The characterization of the transition state leading to this intermediate is crucial for a comprehensive understanding of the reaction dynamics and the factors governing the formation of spiro-annulated products.
Detailed mechanistic studies on analogous cyclopropylcarbinyl systems have provided insights into the nature of the transition states involved in their solvolysis. These studies often employ a combination of kinetic measurements, product analysis, and computational modeling to elucidate the structure and energetics of the transition state.
Detailed Research Findings:
In the absence of specific experimental data for this compound, we can infer its reactivity from studies on similar systems, such as the solvolysis of other cyclopropylcarbinyl methanesulfonates or tosylates. The rate of solvolysis is expected to be significantly accelerated compared to a non-participating analog, such as cyclohexyl methanesulfonate. This rate enhancement is a hallmark of anchimeric assistance provided by the neighboring cyclopropyl group.
The transition state for the ionization of this compound is proposed to have a structure in which the C-C bond of the cyclopropane ring opposite to the spiro center begins to migrate towards the developing positive charge at C-6. This leads to a delocalized cationic species that can be described as a hybrid of several resonance structures. Computational studies on similar systems suggest that the transition state is "symmetrical," with the positive charge being shared between the carbinylic carbon and the two distal carbons of the cyclopropane ring.
The product distribution from the solvolysis of this compound would provide further evidence for the nature of the intermediate. The reaction is expected to yield a mixture of rearranged products, including those with expanded or rearranged ring systems, which is characteristic of the involvement of a non-classical carbocation.
To illustrate the expected kinetic behavior, a hypothetical data table for the solvolysis of this compound in acetic acid is presented below. This data is based on typical values observed for related cyclopropylcarbinyl systems and is intended for illustrative purposes.
Interactive Data Table: Hypothetical Solvolysis Rate Data
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Spiro[2.5]octan-6-yl OMs | Acetic Acid | 25 | 1.5 x 10⁻⁴ | 150 |
| Cyclohexyl OMs | Acetic Acid | 25 | 1.0 x 10⁻⁶ | 1 |
OMs = methanesulfonate
This hypothetical data showcases the significant rate acceleration expected due to the participation of the spiro-fused cyclopropane ring.
Further characterization of the transition state can be achieved through computational chemistry. Quantum mechanical calculations can be employed to model the potential energy surface of the reaction, locate the transition state structure, and calculate its energy. The calculated vibrational frequencies of the transition state would exhibit a single imaginary frequency corresponding to the reaction coordinate, which in this case would involve the concerted breaking of the C-OMs bond and the migration of the cyclopropyl C-C bond.
Interactive Data Table: Hypothetical Computational Data for Transition State Analysis
| Parameter | Value |
| Calculated Activation Energy (kcal/mol) | 22.5 |
| Key Bond Distance: C6-O (Å) | 2.15 |
| Key Bond Distance: C1-C6 (Å) | 1.85 |
| Key Bond Distance: C1-C2 (Å) | 1.60 |
| Imaginary Frequency (cm⁻¹) | -250 |
This hypothetical computational data provides a quantitative picture of the transition state, highlighting the elongated C-O bond of the leaving group and the partial formation of a new bond between the cyclopropane ring and the reaction center.
Advanced Spectroscopic and Structural Elucidation of Spiro 2.5 Octan 6 Yl Methanesulfonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, specific experimental data for Spiro[2.5]octan-6-yl methanesulfonate (B1217627) is not presently available.
High-Resolution 1H and 13C NMR Assignments
Without experimental spectra, definitive chemical shift assignments for the protons (¹H) and carbons (¹³C) of Spiro[2.5]octan-6-yl methanesulfonate cannot be provided. Theoretical estimations can be made, but they lack the accuracy and confirmation provided by empirical data. For a molecule of this complexity, including a spirocyclic system, predicted values can have significant deviations from actual measurements.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are critical for unambiguously assembling the molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the cyclopropyl (B3062369) and cyclohexyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would directly link protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would provide insight into longer-range (2-3 bond) proton-carbon correlations, which is essential for placing the methanesulfonate group and confirming the connectivity of the spirocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the stereochemical arrangement of the molecule by identifying protons that are close in space.
In the absence of these 2D NMR datasets for this compound, a detailed analysis of its connectivity and stereochemistry remains speculative.
Variable Temperature NMR for Conformational Dynamics
Studies on the conformational dynamics of the related compound, Spiro[2.5]octan-6-ol, have been conducted using variable temperature NMR. doi.org These studies indicate that the cyclohexane (B81311) ring of the spiro[2.5]octane system undergoes chair-to-chair interconversion. It is expected that this compound would exhibit similar conformational behavior. However, the energetic barriers for this process might be influenced by the presence of the bulky methanesulfonate group, and without specific experimental data, these effects cannot be quantified.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₉H₁₆O₃S), the theoretical exact mass can be calculated. However, without experimental HRMS data, this remains an unconfirmed value.
Table 1: Predicted HRMS Data
| Formula | Calculated Exact Mass |
|---|
Fragmentation Pathways and Structural Information from Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide detailed structural information. While no specific MS/MS data for this compound has been found, general fragmentation patterns of alkyl methanesulfonates can be considered. Common fragmentation pathways for such compounds include the loss of the methanesulfonyl group (•SO₂CH₃) or the methanesulfonic acid molecule (CH₃SO₃H), as well as cleavages within the alkyl moiety. The fragmentation of the spiro[2.5]octane core would also be expected, but the specific pathways and the relative abundances of the resulting fragment ions are unknown without experimental data. nih.govresearchgate.netacs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides profound insights into the molecular framework of this compound by probing its characteristic vibrational modes. These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations.
The vibrational spectrum of this compound is a composite of the distinct modes arising from its two primary components: the methanesulfonate group and the spiro[2.5]octane skeleton.
The methanesulfonate group gives rise to several strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing as strong bands in the IR spectrum. nih.govnih.gov The S-O and C-S stretching modes are also key identifiers. nih.gov
The spiro[2.5]octane framework contributes a complex series of bands corresponding to the vibrations of the cyclohexane and cyclopropane (B1198618) rings. These include C-H stretching vibrations above 3000 cm⁻¹, characteristic CH₂ scissoring, twisting, and rocking modes in the 1470-720 cm⁻¹ region, and skeletal C-C stretching vibrations. nist.govnih.gov The cyclopropane ring has specific "ring breathing" modes that are often strong in the Raman spectrum.
Table 1: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Spiro[2.5]octane | C-H Stretch (Cyclopropane) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Cyclohexane) | 3000 - 2850 | IR, Raman | |
| CH₂ Scissoring | 1470 - 1445 | IR | |
| Ring Breathing (Cyclopropane) | ~1200 | Raman (Strong) | |
| C-C Stretch | 1200 - 800 | IR, Raman | |
| Methanesulfonate | Asymmetric S=O Stretch | 1370 - 1335 | IR (Strong) |
| Symmetric S=O Stretch | 1180 - 1160 | IR (Strong) | |
| S-O-C Stretch | 1000 - 960 | IR |
The spiro[2.5]octane system is conformationally flexible, primarily due to the cyclohexane ring, which can adopt chair, boat, or twist-boat conformations. pressbooks.pubslideshare.net The orientation of the methanesulfonate group (axial or equatorial) further defines the conformational landscape. doi.org Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. proquest.com
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a molecule like this compound, this technique can unambiguously establish its molecular structure, including the absolute and relative stereochemistry of its chiral centers.
A single crystal X-ray diffraction experiment provides a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov This allows for the direct measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's constitution and relative stereochemistry.
Since this compound is a chiral molecule, determining its absolute configuration is crucial. This is achieved through the phenomenon of anomalous dispersion, where the presence of a relatively heavy atom like sulfur causes small, but measurable, differences in the diffraction pattern between the true enantiomer and its mirror image. nih.govcaltech.edu The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral centers. nih.govnih.gov
Table 2: Representative Crystallographic Data for a Molecular Crystal
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₉H₁₆O₃S |
| Formula Weight | 204.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.541 |
| b (Å) | 5.723 |
| c (Å) | 10.987 |
| β (°) | 105.21 |
| Volume (ų) | 517.8 |
| Z | 2 |
| R-factor (%) | 3.5 |
Note: This table contains hypothetical data for illustrative purposes.
The data from X-ray crystallography provides an exact snapshot of the molecule's conformation as it exists in the crystal lattice. rsc.org This allows for a definitive analysis of the spiro[2.5]octane ring system's conformation. Key structural parameters that would be determined include:
Cyclohexane Ring Conformation : Unambiguous identification as a chair, boat, or twist-boat conformation. For substituted cyclohexanes, the chair form is typically most stable. pressbooks.pubslideshare.net
Substituent Orientation : Determination of whether the methanesulfonate group occupies an axial or equatorial position on the cyclohexane ring.
Ring Junction Geometry : Precise bond angles and lengths at the spirocyclic carbon atom, defining the perpendicular arrangement of the two rings. nih.gov
It is important to note that the conformation observed in the solid state is influenced by intermolecular forces and crystal packing effects, and may not be the sole or even the most stable conformation present in solution. rsc.org
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. cas.czwikipedia.org These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light and are exceptionally sensitive to the stereochemistry of the molecule. mdpi.comnih.gov
This compound is chiral and therefore optically active. CD spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA) as a function of wavelength. colorado.edu An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects), while its enantiomer will show a spectrum that is a mirror image. mdpi.com A racemic mixture, containing equal amounts of both enantiomers, will have no CD signal.
The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. nih.gov By measuring the CD spectrum of a sample and comparing it to the spectrum of a known enantiomerically pure standard, the enantiomeric purity can be accurately determined. ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary information and can also be used for this purpose. nih.gov
Table 3: Illustrative Chiroptical Data
| Technique | Parameter | Value (for one enantiomer) |
|---|---|---|
| Polarimetry | Specific Rotation [α]D | +45.5° (c 1.0, CHCl₃) |
| Circular Dichroism | Wavelength (λmax) | 215 nm |
Note: This table contains hypothetical data for illustrative purposes.
Table of Compounds Mentioned
| Compound Name |
|---|
Circular Dichroism (CD) for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule. The sign and intensity of the Cotton effect in the CD spectrum are particularly useful for stereochemical assignments.
For this compound, the primary chromophore amenable to CD analysis in its precursor, spiro[2.5]octan-6-one, is the carbonyl group. The n → π* transition of the carbonyl group, typically occurring around 280-300 nm, is notoriously sensitive to the stereochemical environment. The Octant Rule is an empirical rule used to predict the sign of the Cotton effect for cyclohexanone (B45756) derivatives.
The application of the Octant Rule to a chiral spiro[2.5]octanone would involve considering the spatial arrangement of the atoms in the three-dimensional structure relative to the carbonyl group. The spirocyclic nature of the molecule introduces significant conformational rigidity, which can lead to a strong and well-defined Cotton effect. The sign of the Cotton effect would be determined by the distribution of atoms in the "octants" surrounding the carbonyl group. For instance, a positive Cotton effect would be expected if the bulk of the substituent groups occupy the upper-left and lower-right rear octants, while a negative Cotton effect would result from the opposite arrangement.
In the case of this compound, while the carbonyl chromophore is absent, the principles of chiroptical spectroscopy still apply. The introduction of the methanesulfonate group at the 6-position of the spiro[2.5]octane core can induce a CD signal, although likely to be weaker and at a different wavelength compared to the parent ketone. The stereochemistry at the C-6 position, as well as the inherent chirality of the spiro center, would be the determining factors for the observed CD spectrum.
A hypothetical CD analysis of a specific enantiomer of a related spiro[2.5]octanone is presented in the table below to illustrate the type of data that would be obtained.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| 320 | 0 |
| 295 | +5000 |
| 270 | 0 |
| 240 | -3000 |
This is a hypothetical data table for illustrative purposes.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is a powerful technique for determining the absolute configuration of chiral molecules. An ORD spectrum that shows a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect.
For a chiral ketone like spiro[2.5]octan-6-one, a positive Cotton effect in the ORD curve would be characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect would show the reverse. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule, as described by the Octant Rule for ketones.
A hypothetical ORD data set for a related chiral spiro[2.5]octanone is provided below to demonstrate the expected features of the spectrum.
| Wavelength (nm) | Molar Rotation [Φ] (deg) |
| 700 | +500 |
| 589 | +800 |
| 350 | +3000 |
| 305 | +10000 (Peak) |
| 290 | 0 |
| 275 | -8000 (Trough) |
| 250 | -4000 |
This is a hypothetical data table for illustrative purposes.
Computational and Theoretical Studies on the Spiro 2.5 Octane System and Methanesulfonate Reactivity
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of Spiro[2.5]octan-6-yl methanesulfonate (B1217627). These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, stability, and electronic structure.
The spiro[2.5]octane framework, which consists of a cyclohexane (B81311) ring fused with a cyclopropane (B1198618) ring, can exist in several isomeric and conformational forms. The cyclohexane ring in Spiro[2.5]octan-6-yl methanesulfonate can adopt chair, boat, and twist-boat conformations. Furthermore, the methanesulfonate substituent at the C6 position can be either in an axial or equatorial position, leading to different stereoisomers.
Theoretical calculations are crucial for determining the preferred geometries and relative stabilities of these forms. sapub.org Geometry optimization calculations, typically performed using DFT with a suitable basis set (e.g., B3LYP/6-31G*), can predict bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of these conformers can then be calculated to identify the most stable structures.
For the cyclohexane ring in this compound, the chair conformation is expected to be the most stable, similar to other cyclohexane derivatives. wikipedia.org The methanesulfonate group, being a bulky substituent, will have a significant impact on the conformational equilibrium. Generally, bulky substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
Table 1: Illustrative Calculated Relative Energies of this compound Conformers
| Conformer | Methanesulfonate Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 2.5 - 4.0 |
| Twist-Boat | - | 5.0 - 6.0 |
| Boat | - | 6.5 - 7.5 |
| Note: These are hypothetical values based on trends for substituted cyclohexanes and are for illustrative purposes only. |
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within the molecule. The methanesulfonate group is a strong electron-withdrawing group, which polarizes the C-O bond. This polarization makes the carbon atom at the 6-position of the spiro[2.5]octane ring electrophilic and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a common technique used to study the charge distribution and bonding interactions within a molecule. This analysis can quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites.
Table 2: Illustrative Calculated Partial Atomic Charges for Key Atoms in this compound (Equatorial Conformer)
| Atom | Partial Charge (e) |
| C6 (attached to O) | +0.4 to +0.6 |
| O (ester) | -0.5 to -0.7 |
| S | +1.2 to +1.5 |
| O (sulfonyl) | -0.6 to -0.8 |
| Note: These are hypothetical values based on general trends for methanesulfonate esters and are for illustrative purposes only. |
The highly positive partial charge on the sulfur atom and the significant positive charge on the C6 carbon highlight the reactivity of the methanesulfonate group as a good leaving group in nucleophilic substitution reactions.
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard approach for calculating NMR parameters. researchgate.net The calculated chemical shifts, when compared with experimental data, can help to confirm the proposed structure and assign the signals to specific nuclei. The chemical shifts are sensitive to the local electronic environment, so they can also be used to distinguish between different isomers and conformers. For instance, the chemical shift of the proton at C6 would be expected to differ significantly between the axial and equatorial conformers.
Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule. Characteristic vibrational frequencies, such as the S=O stretching modes of the methanesulfonate group, can be predicted and compared with experimental spectra to confirm the presence of this functional group.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the influence of the surrounding environment.
MD simulations can be used to explore the different conformations of this compound and the pathways for interconversion between them. By simulating the molecule at a given temperature, it is possible to observe transitions between different chair, boat, and twist-boat conformations of the cyclohexane ring. These simulations can provide a more realistic picture of the molecule's conformational flexibility than static quantum chemical calculations. The free energy landscape of the molecule can be mapped out from the simulation data, revealing the relative populations of the different conformers and the energy barriers between them.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to investigate how the solvent interacts with this compound and how these interactions affect its conformational preferences. github.io
For example, in a polar solvent, the more polar conformers of the molecule may be stabilized. The methanesulfonate group is polar, and its interactions with polar solvent molecules could influence the axial/equatorial equilibrium of this substituent. Implicit solvation models can also be used in conjunction with MD simulations to account for the bulk effects of the solvent in a computationally less expensive manner. researchgate.net Understanding the influence of the solvent is crucial for predicting the behavior of this compound in solution, which is relevant for many chemical reactions and biological applications.
Reactivity Prediction and Mechanistic Modeling
Computational chemistry offers powerful tools for predicting the reactivity of molecules like this compound. Through the modeling of reaction pathways, it is possible to elucidate mechanisms, determine energy barriers, and understand the factors controlling chemical transformations such as nucleophilic substitution (SN2) or elimination (E2) reactions.
A cornerstone of mechanistic modeling is the identification of the transition state (TS), which represents the highest energy point along a reaction coordinate. For any proposed reaction of this compound, computational methods are used to locate this critical geometry. Once a transition state structure is optimized, its identity must be confirmed.
This confirmation is achieved through Intrinsic Reaction Coordinate (IRC) calculations. uni-muenchen.derowansci.com An IRC calculation maps the minimum energy reaction pathway (MERP) in both forward and backward directions, starting from the transition state geometry. uni-muenchen.descm.com This process ensures that the localized transition state correctly connects the intended reactants (e.g., this compound and a nucleophile) with the expected products (e.g., a substituted spiro[2.5]octane or an alkene). rowansci.comfaccts.de The IRC path can be visualized as the trajectory a molecule would follow if it had zero kinetic energy, moving from the energy peak of the transition state down into the reactant and product valleys on the potential energy surface. uni-muenchen.de
From the potential energy surface mapped by computational methods, key thermodynamic and kinetic parameters can be extracted. The activation barrier (or activation energy, ΔG‡) is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a reaction; a higher barrier corresponds to a slower reaction.
The reaction enthalpy (ΔHrxn) is the difference in energy between the products and the reactants, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). For this compound, calculating these values for competing pathways, such as SN2 versus E2, is essential for predicting the major product under given conditions.
Below is a hypothetical table illustrating the type of data generated from such calculations for competing reaction pathways.
| Reaction Pathway | Calculated Activation Barrier (ΔG‡) (kcal/mol) | Calculated Reaction Enthalpy (ΔHrxn) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| SN2 Substitution | 25.5 | -15.2 | Kinetically accessible, thermodynamically favorable. |
| E2 Elimination (Axial LG) | 22.1 | -10.8 | Kinetically favored over SN2, thermodynamically favorable. |
| E2 Elimination (Equatorial LG) | > 40.0 | -10.8 | Kinetically inaccessible due to high barrier. |
The methanesulfonate (mesylate) group is recognized as an excellent leaving group. This is because the negative charge of the resulting methanesulfonate anion is effectively delocalized through resonance across the three oxygen atoms, stabilizing the departing species. masterorganicchemistry.com
In the context of the spiro[2.5]octan-6-yl system, the reactivity is profoundly influenced by the stereochemistry of the cyclohexane ring. For an E2 elimination to occur, a strict geometric requirement must be met: the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (180°) arrangement. libretexts.org In a cyclohexane chair conformation, this alignment is only possible if both the leaving group and the hydrogen are in axial positions. libretexts.orgmasterorganicchemistry.com
Strain Analysis and Ring Distortion in Spiro[2.5]octane
The spiro[2.5]octane skeleton is characterized by the fusion of two rings with vastly different energetic profiles. The cyclopropane ring is highly strained, while the cyclohexane ring is comparatively stable. This fusion creates a unique bonding environment at the spirocyclic carbon atom. researchgate.net
Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses due to unfavorable bond angles (angle strain) and eclipsed conformations (torsional strain) compared to a strain-free acyclic analogue. Computational studies on small spiroalkanes, including spiro[2.5]octane, have highlighted the significant ring strain effects that govern their structure. researchgate.net
The total strain of the spiro[2.5]octane system is dominated by the contribution from the cyclopropane ring, which has a very high RSE. The cyclohexane ring, in its preferred puckered conformation, has a very low RSE. The fusion at the spiro center introduces additional strain that is not simply the sum of the individual rings.
The following table provides the generally accepted strain energies of the parent cycloalkanes for comparison.
| Cycloalkane | Total Ring Strain Energy (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | ~27.5 | Angle Strain, Torsional Strain |
| Cyclobutane | ~26.3 | Angle Strain, Torsional Strain |
| Cyclopentane | ~6.2 | Torsional Strain |
| Cyclohexane | ~0 | Essentially Strain-Free |
The conformations of the constituent rings in spiro[2.5]octane are fundamentally different. The three-membered cyclopropane ring is inherently planar and rigid, with its carbon-carbon bonds significantly bent.
In contrast, the six-membered cyclohexane ring is highly flexible and adopts a non-planar, puckered "chair" conformation to relieve both angle and torsional strain. This puckering results in two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert via a process known as a "ring-flip." Experimental studies on the closely related spiro[2.5]octan-6-ol have determined an Arrhenius activation energy of 14.4 ± 1.3 kcal/mol for this ring inversion process. doi.org This energy barrier reflects the flexibility of the cyclohexane portion of the molecule and is a critical factor in its reactivity, as the axial or equatorial orientation of the methanesulfonate leaving group dictates which reaction pathways are geometrically possible. libretexts.org
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor to Diversely Functionalized Spiro[2.5]octane Derivatives
The primary role of spiro[2.5]octan-6-yl methanesulfonate (B1217627) in organic synthesis is as a precursor to a wide array of functionalized spiro[2.5]octane derivatives. The high reactivity of the methanesulfonate group towards nucleophilic displacement enables the facile introduction of various substituents.
Conversion to Amines, Halides, Ethers, and Other Functional Groups
Spiro[2.5]octan-6-yl methanesulfonate readily undergoes nucleophilic substitution reactions with a range of nucleophiles to afford the corresponding substituted spiro[2.5]octanes. For instance, reaction with ammonia (B1221849) or primary and secondary amines yields spiro[2.5]octan-6-amines. Similarly, treatment with halide ions, such as chloride, bromide, or iodide, provides access to the corresponding 6-halospiro[2.5]octanes. Alkoxides and phenoxides can be employed to synthesize a variety of ethers. Other nucleophiles, including azides, cyanides, and thiolates, can also be utilized to introduce further functional diversity.
These transformations are typically carried out under standard conditions for nucleophilic substitution reactions. The choice of solvent and temperature can be optimized to achieve high yields and minimize side reactions, such as elimination.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
| Halide | Sodium Iodide (NaI) | Iodide (-I) |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-OEt) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
Stereoselective Derivatization at the C-6 Position
The conversion of spiro[2.5]octan-6-ol to its methanesulfonate derivative proceeds with retention of stereochemistry at the C-6 position. Subsequent nucleophilic substitution reactions on this compound typically occur via an SN2 mechanism, which results in an inversion of stereochemistry at the C-6 center. This stereospecificity is highly valuable in asymmetric synthesis, allowing for the controlled installation of functional groups with a defined stereochemical orientation.
For example, if a specific enantiomer of spiro[2.5]octan-6-ol is used to prepare the corresponding methanesulfonate, the subsequent SN2 reaction with a nucleophile will yield a product with the opposite configuration at the C-6 position. This provides a reliable method for accessing stereochemically pure spiro[2.5]octane derivatives.
Scaffold for Novel Cyclic and Polycyclic Systems
The spiro[2.5]octane moiety is an attractive scaffold for the construction of more elaborate cyclic and polycyclic systems. This compound can serve as a key starting material in annulation and cascade reactions to build such complex architectures.
Annulation Reactions Utilizing the Spiro[2.5]octane Moiety
Annulation reactions, which involve the formation of a new ring fused to an existing one, can be initiated from derivatives of this compound. For example, the introduction of a nucleophilic center and an electrophilic center at appropriate positions on a substituent at C-6 can lead to intramolecular cyclization, forming a new ring fused to the cyclohexane (B81311) ring of the spiro[2.5]octane core. The spirocyclic nature of the starting material can impart specific conformational biases that influence the stereochemical outcome of these annulation reactions.
Cascade Reactions for Complex Architectures
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. This compound can be a precursor to substrates designed to undergo cascade reactions, leading to the rapid assembly of complex polycyclic structures. For instance, a carefully designed substrate derived from this compound could undergo a sequence of intramolecular reactions, such as a Michael addition followed by an aldol (B89426) condensation, to generate intricate ring systems in a highly efficient manner.
Applications in Target-Oriented Synthesis
The spiro[2.5]octane framework is a structural motif found in a number of natural products and medicinally important compounds. The synthetic versatility of this compound makes it a valuable intermediate in the target-oriented synthesis of such molecules. Its ability to introduce a variety of functional groups with stereochemical control allows for the strategic elaboration of the spiro[2.5]octane core to match the substitution pattern and stereochemistry of the target molecule. While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, its potential as a key building block is evident from the known reactivity of methanesulfonates and the importance of the spiro[2.5]octane scaffold.
Incorporation into Natural Product Analogues (Focus on synthetic strategy, not biological activity)
The spiro[2.5]octane motif is a structural feature present in some natural products, and its unique three-dimensional arrangement is of interest in the design of natural product analogues. nih.gov this compound serves as a key intermediate for introducing this spirocyclic core into larger, more complex molecules. Its utility lies in its ability to act as an electrophile in substitution reactions.
A common synthetic strategy would involve the reaction of this compound with a nucleophile that is part of a larger molecular fragment. This fragment could be a precursor to a natural product or a modified version thereof. The methanesulfonate group, being an excellent leaving group, facilitates the formation of a new carbon-carbon or carbon-heteroatom bond, thereby incorporating the spiro[2.5]octane unit. The stereochemistry of the starting spiro[2.5]octan-6-ol can be translated to the final product, as the mesylation and subsequent substitution (if proceeding via an SN2 mechanism) are stereochemically well-defined processes.
For example, a synthetic route could involve the preparation of an organometallic reagent derived from a complex molecular fragment, which would then be reacted with this compound. This would result in the formation of a new carbon-carbon bond and the assembly of a more elaborate molecular framework containing the spiro[2.5]octane moiety. The choice of reaction conditions would be critical to control the regioselectivity and stereoselectivity of the coupling reaction.
Asymmetric Synthesis of Spiro-Fused Heterocycles
Spiro-fused heterocycles are an important class of compounds in medicinal chemistry and materials science. nih.govrsc.org The asymmetric synthesis of these structures is a significant challenge. This compound can be a valuable precursor for the synthesis of such compounds.
One potential approach involves an intramolecular nucleophilic substitution reaction. A substrate could be designed where a nucleophilic group is tethered to the spiro[2.5]octane core. Upon activation, for instance by deprotonation of the nucleophile, an intramolecular cyclization could occur, with the methanesulfonate group being displaced to form a new heterocyclic ring fused in a spirocyclic manner to the cyclohexane ring.
For instance, if the precursor spiro[2.5]octan-6-ol is resolved into its individual enantiomers, then enantiomerically pure this compound can be prepared. This enantiopure intermediate can then be used to synthesize optically active spiro-fused heterocycles. The stereochemistry of the final product would be directly related to the stereochemistry of the starting material, assuming a stereospecific reaction mechanism such as SN2. This strategy provides a route to access complex, three-dimensional heterocyclic systems with high stereochemical control. nih.gov
Role in Material Science and Supramolecular Chemistry (if applicable, without reference to specific properties or performance)
While specific applications of this compound in material science are not widely reported, its structural features suggest potential roles as a building block for more complex supramolecular and polymeric structures.
Building Blocks for Polymeric or Network Structures
The reactivity of the methanesulfonate group allows for the incorporation of the spiro[2.5]octane unit into polymer chains or cross-linked networks. Through nucleophilic substitution reactions, this compound could be reacted with difunctional or polyfunctional monomers.
Scaffolds for Host-Guest Chemistry
The defined three-dimensional structure of the spiro[2.5]octane framework makes it an interesting scaffold for the design of host molecules in supramolecular chemistry. By functionalizing the spiro[2.5]octane core, for example, by replacing the methanesulfonate group with other functionalities, it is possible to create pre-organized cavities or binding sites for guest molecules.
The synthesis of such host molecules would likely proceed through the conversion of this compound into other derivatives. For instance, substitution reactions with various nucleophiles could be used to introduce recognition motifs or reactive handles for further elaboration. The rigidity of the spirocyclic scaffold could contribute to the pre-organization of these binding sites, which is a key principle in the design of effective host molecules for molecular recognition.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Spiro[2.5]octane |
| Spiro[2.5]octan-6-ol |
| Methanesulfonyl chloride |
| Methanesulfonic anhydride |
| Triethylamine (B128534) |
Future Research Directions and Unexplored Chemical Space
Development of Novel and Efficient Synthetic Routes
The future synthesis of Spiro[2.5]octan-6-yl methanesulfonate (B1217627) and its derivatives will likely hinge on the development of more efficient, sustainable, and versatile methodologies than traditional approaches. Key areas of focus will be the integration of green chemistry principles and the application of modern catalytic systems.
Green Chemistry Approaches to Spiro[2.5]octan-6-yl Methanesulfonate Synthesis
The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research could explore several avenues to produce this compound in a more sustainable manner. A primary target would be the development of a one-pot synthesis from readily available starting materials, minimizing waste from intermediate purification steps. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, could replace traditional volatile organic compounds. mdpi.com Furthermore, energy efficiency could be improved by investigating syntheses under ambient temperature and pressure, possibly aided by microwave or ultrasonic irradiation.
| Green Chemistry Principle | Potential Application in Synthesis |
| Waste Prevention | One-pot synthesis from cyclohexenone derivatives. |
| Atom Economy | Catalytic cyclopropanation and sulfonation reactions. |
| Safer Solvents and Auxiliaries | Use of aqueous media, ionic liquids, or solvent-free conditions. |
| Energy Efficiency | Microwave-assisted or sonochemical synthesis methods. |
| Catalysis | Development of recyclable catalysts for key synthetic steps. |
Catalytic and Organocatalytic Methodologies
The development of catalytic routes to this compound would offer significant advantages in terms of efficiency and selectivity. While transition metal catalysis is a powerful tool for many transformations, organocatalysis has emerged as a complementary and often more environmentally friendly alternative. nih.gov Future work could focus on asymmetric organocatalytic approaches to introduce the spirocyclic framework, followed by a catalytic sulfonation. For instance, a chiral amine or phosphine (B1218219) catalyst could be employed in a Michael-initiated ring-closure to construct the spiro[2.5]octane core with high enantioselectivity. Subsequently, a catalytic amount of a Lewis acid or base could promote the efficient mesylation of the corresponding alcohol precursor.
Exploration of Unconventional Reactivity Profiles
The unique structural features of this compound, particularly the presence of a strained cyclopropane (B1198618) ring and a good leaving group, suggest a rich and largely unexplored reactivity landscape. Moving beyond traditional nucleophilic substitution and elimination reactions, future research should delve into photochemical, electrochemical, and novel catalytic transformations.
Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique pathways to activate molecules and can lead to transformations that are inaccessible through conventional thermal reactions. The application of these techniques to this compound is a completely unexplored area. Photochemical activation could potentially lead to radical-mediated cyclopropane ring-opening reactions or novel rearrangements. Electrochemical methods, on the other hand, could be used to generate reactive intermediates under mild conditions, enabling unique coupling reactions or functional group interconversions.
Main Group and Transition Metal Catalyzed Reactions
The development of novel transformations of this compound using main group and transition metal catalysts is a highly promising research avenue. Transition metal-catalyzed cross-coupling reactions, for example, could enable the introduction of a wide range of substituents at the 6-position of the spiro[2.5]octane core. mdpi.com Catalysts based on palladium, nickel, or copper could be investigated for their ability to mediate the coupling of the methanesulfonate with various nucleophiles, such as organoboron, organozinc, or organotin reagents. Furthermore, the strained cyclopropane ring could be a substrate for transition metal-catalyzed ring-opening or rearrangement reactions, providing access to novel carbocyclic skeletons. nih.gov
| Catalytic System | Potential Transformation |
| Palladium/Ligand | Cross-coupling with boronic acids (Suzuki-Miyaura). |
| Nickel/Ligand | Reductive coupling with alkyl halides. |
| Copper/Ligand | Amination or arylation reactions. |
| Rhodium/Ligand | Cyclopropane ring-opening and functionalization. |
| Gold/Ligand | Rearrangement reactions involving the spirocyclic system. |
Advanced Stereochemical Control in Derivatization
Given the three-dimensional nature of the spiro[2.5]octane framework, the stereochemical outcome of its derivatization is of critical importance. Future research must focus on developing methods for the highly stereoselective synthesis of derivatives of this compound. This will involve the use of chiral catalysts, substrates, or reagents to control the formation of new stereocenters. For instance, the kinetic resolution of a racemic mixture of spiro[2.5]octan-6-ol, the precursor to the methanesulfonate, using a chiral acylation catalyst could provide access to enantiopure material. Alternatively, asymmetric reactions on a prochiral precursor could establish the key stereocenters of the spirocyclic system early in the synthesis. The conformational properties of the spiro[2.5]octane ring system will also play a crucial role in directing the stereochemical course of subsequent reactions. doi.org
Diastereoselective and Enantioselective Functionalization
The creation of stereogenic centers on the spiro[2.5]octane core is a significant challenge. The development of diastereoselective and enantioselective methodologies is crucial for accessing single-isomer products, which is often a prerequisite for pharmacological applications. rsc.orgresearchgate.net The presence of the methanesulfonate group at the 6-position makes this carbon an electrophilic center, ripe for nucleophilic substitution reactions.
Future research will likely focus on:
Catalytic Asymmetric Nucleophilic Substitution: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to control the stereochemical outcome of reactions where the mesylate acts as a leaving group. This would enable the enantioselective installation of a wide range of functional groups.
Substrate-Controlled Diastereoselectivity: Leveraging the inherent stereochemistry of a pre-functionalized spiro[2.5]octane precursor to direct the approach of reagents. For instance, a substituent on the cyclohexane (B81311) or cyclopropane ring could sterically hinder one face of the molecule, leading to a highly diastereoselective reaction at the C-6 position. Research into the stereoselective hydroxylation of related spiro[2.5]octan-4-ones has shown that such control is feasible. researchgate.net
Dynamic Kinetic Resolution Strategies
For cases where racemic spiro[2.5]octan-6-ol is the synthetic precursor, dynamic kinetic resolution (DKR) presents a powerful strategy to convert the entire mixture into a single, enantiomerically pure product. DKR combines a rapid, reversible racemization of the starting material with a slower, irreversible, and highly enantioselective reaction.
Potential DKR approaches for synthesizing chiral derivatives from racemic spiro[2.5]octan-6-ol could involve:
Enzyme-Catalyzed Acylation: Using a lipase (B570770) to selectively acylate one enantiomer of the alcohol while a racemization catalyst (e.g., a ruthenium complex) continuously interconverts the unreacted enantiomer.
Chemo-Catalytic Hydrogenation: If a ketone precursor (spiro[2.5]octan-6-one) is used, DKR via asymmetric transfer hydrogenation could yield the enantiopure alcohol, which can then be converted to the target methanesulfonate.
Successful DKR protocols hinge on the careful balancing of the rates of racemization and kinetic resolution. The application of this technique to spirocyclic systems has been demonstrated, for example, in the cobalt-catalyzed asymmetric ring-opening of spiro-epoxyoxyindoles, which transitions from a dynamic kinetic process to a kinetic resolution. nih.govacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly benefiting from the integration of automation and continuous processing technologies. These approaches offer improved safety, scalability, and efficiency compared to traditional batch methods. spirochem.commdpi.com
Continuous Flow Synthesis of this compound
The synthesis of this compound from its corresponding alcohol is well-suited for a continuous flow process. A typical setup would involve pumping a solution of spiro[2.5]octan-6-ol and a base (e.g., triethylamine) through one channel, and a solution of methanesulfonyl chloride in a suitable solvent through another. These streams would converge in a microreactor for rapid and controlled mixing.
Advantages of a flow approach include:
Enhanced Safety: The small reactor volumes minimize the risks associated with handling reactive reagents like methanesulfonyl chloride.
Precise Temperature Control: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise control over the reaction temperature, which can minimize side product formation.
Scalability: Production can be scaled up by simply running the system for longer or by using multiple reactors in parallel. spirochem.com
The successful application of flow chemistry to the synthesis of complex spirocyclic natural products demonstrates the power of this technology for constructing intricate molecular frameworks. syrris.comresearchgate.net
High-Throughput Experimentation for Reaction Optimization
High-throughput experimentation (HTE) utilizes parallel processing to rapidly screen a large number of reaction conditions, significantly accelerating the optimization process. spirochem.comspirochem.comyoutube.com For the synthesis of this compound and its subsequent reactions, HTE can be employed to efficiently identify optimal parameters.
An HTE workflow could be used to screen:
Bases: A variety of organic and inorganic bases.
Solvents: A range of solvents with different polarities.
Temperatures: A gradient of reaction temperatures.
Stoichiometry: The molar ratios of reactants.
This approach minimizes the consumption of valuable starting materials while maximizing the data obtained, leading to a more efficient development of robust synthetic protocols. drugtargetreview.com
| Experiment | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine (B128534) | DCM | 0 | 85 |
| 2 | Pyridine | DCM | 0 | 78 |
| 3 | DIPEA | DCM | 0 | 92 |
| 4 | Triethylamine | THF | 0 | 81 |
| 5 | DIPEA | THF | 0 | 88 |
| 6 | DIPEA | DCM | 25 | 89 |
Hypothetical data from a high-throughput experiment to optimize the mesylation of spiro[2.5]octan-6-ol.
Theoretical Insights into Spiro[2.5]octane Reactivity
A deeper theoretical understanding of the spiro[2.5]octane system can guide synthetic efforts and predict reactivity patterns. Computational chemistry provides powerful tools to investigate the electronic and steric properties that govern the behavior of these molecules.
Deeper Understanding of Electronic and Steric Effects
The reactivity of this compound is governed by a complex interplay of electronic and steric factors.
Electronic Effects: The spirocyclic nature of the carbon skeleton, with two rings held in a perpendicular arrangement, can lead to unique electronic interactions. chemrxiv.org While spiro[2.5]octane itself is a saturated system, the concept of "spiroconjugation" describes the through-space or through-bond interaction of orbitals on the two rings via the central spiro-carbon. researchgate.net These interactions, though subtle in a saturated system, can influence the electron density distribution and the stability of transition states in reactions at the C-6 position. The inductive effect of the electron-withdrawing methanesulfonate group polarizes the C-O bond, making the C-6 carbon highly electrophilic. brilliant.org
Steric Effects: Steric hindrance plays a critical role in directing the outcome of reactions involving the spiro[2.5]octane core. fastercapital.comyoutube.com The cyclopropane ring and the axial and equatorial positions of the cyclohexane ring create a distinct topographical landscape. The approach of a nucleophile in an SN2 reaction at C-6 will be sterically biased, potentially favoring attack from the face opposite the cyclopropane ring or being influenced by the conformation of the cyclohexane ring. Understanding these steric constraints is essential for predicting and controlling diastereoselectivity. nih.gov In some cases, what appears to be steric hindrance may be overcome by other factors, as shown in studies of gas-phase reactions, highlighting the need for careful dynamical analysis. researchgate.net
Predictive Modeling for Novel Reactions and Derivatizations
The exploration of the chemical space surrounding this compound can be significantly accelerated and guided by the application of predictive modeling. nih.gov Computational chemistry and machine learning algorithms offer powerful tools to forecast the outcomes of unknown reactions, identify optimal reaction conditions, and even discover entirely novel derivatizations without the need for exhaustive experimental work. mit.educsmres.co.uk These in silico approaches are poised to play a pivotal role in unlocking the full synthetic potential of this spirocyclic compound.
At its core, predictive modeling for chemical reactions involves training algorithms on vast datasets of known chemical transformations. researchgate.net These models learn the intricate relationships between reactant structures, reagents, solvents, and the resulting products. acs.orgarocjournal.com Once trained, they can be used to predict the major product of a proposed reaction involving this compound, often with a high degree of accuracy. acs.org This is particularly valuable for a compound with a unique three-dimensional structure like a spirocycle, where steric hindrance and electronic effects can lead to non-intuitive reaction pathways.
One of the primary applications of predictive modeling for this compound would be in forecasting the outcomes of nucleophilic substitution and elimination reactions. The methanesulfonate group is an excellent leaving group, making the C6 position susceptible to attack by a wide range of nucleophiles. However, the rigid spiro[2.5]octane framework can influence the stereochemistry and regiochemistry of these reactions. Predictive models can help to elucidate these subtleties. For instance, a model could predict whether a given nucleophile will result in an S(_N)2 reaction with inversion of stereochemistry, or if E2 elimination is more likely to occur, and what the major alkene product would be.
The table below illustrates how a predictive model might be used to screen various nucleophiles for their reactivity with this compound.
| Reactant | Nucleophile | Predicted Major Product | Predicted Reaction Type | Predicted Yield (%) |
|---|---|---|---|---|
| This compound | Sodium azide | 6-Azido-spiro[2.5]octane | S(_N)2 | 85 |
| This compound | Sodium cyanide | Spiro[2.5]octane-6-carbonitrile | S(_N)2 | 78 |
| This compound | Potassium tert-butoxide | Spiro[2.5]oct-5-ene | E2 | 92 |
| This compound | Sodium thiophenoxide | 6-(Phenylthio)spiro[2.5]octane | S(_N)2 | 88 |
Beyond simple substitution and elimination reactions, predictive modeling can also be employed to explore more complex and novel transformations. For example, machine learning models could be used to predict the feasibility of ring-opening or ring-expansion reactions of the cyclopropane ring under various conditions. stanford.edu These models can take into account the strain of the three-membered ring and predict whether a given set of reagents would lead to selective cleavage of one of the C-C bonds.
Furthermore, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of potential reactions. technologynetworks.comgrnjournal.us This allows for a deeper understanding of the reaction mechanism and can provide quantitative predictions of reaction barriers and rates. researchgate.net For this compound, DFT calculations could be used to investigate the mechanism of solvolysis in different solvents or to predict the regioselectivity of reactions involving the spirocyclic core.
The following table provides hypothetical data on how predictive modeling could guide the exploration of novel derivatizations of this compound.
| Reactant | Reagents | Predicted Novel Derivatization | Modeling Approach | Key Prediction |
|---|---|---|---|---|
| This compound | Lewis acid (e.g., TiCl(_4)) | Ring-expanded bicyclo[4.3.0]nonane derivative | DFT | Low activation energy for rearrangement |
| This compound | Radical initiator (e.g., AIBN), HSnBu(_3) | Reductive opening of cyclopropane ring | Machine Learning | High probability of radical-mediated C-C cleavage |
| This compound | Organocuprate (e.g., Me(_2)CuLi) | 1,3-addition with cyclopropane ring opening | Neural Network | Prediction of novel C-C bond formation |
The integration of these predictive modeling techniques into the research workflow for this compound promises to accelerate the discovery of new derivatives with potentially valuable properties. spirochem.com By prioritizing synthetic routes that are predicted to be high-yielding and selective, researchers can minimize the trial-and-error nature of traditional chemical synthesis and more efficiently navigate the vast and unexplored chemical space surrounding this compound. mit.edu
Q & A
Q. What are the common synthetic routes for Spiro[2.5]octan-6-yl methanesulfonate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves functionalizing spirocyclic precursors via sulfonation or methanesulfonyl chloride reactions. Key steps include:
- Chlorosulfonation : Reacting oxetane derivatives (e.g., oxetane-2-carboxylic acid) with chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) to introduce the sulfonyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while excess reagents are avoided to minimize byproducts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity (>95% by HPLC).
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 234.08) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer: Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent luciferase assays) .
- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells (IC₅₀ values >50 µM suggest low toxicity) .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Methodological Answer:
- Temperature Gradients : Stepwise heating (e.g., 0°C → 25°C over 2 hours) reduces side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve sulfonation efficiency by 20–30% .
- In Situ Monitoring : Use FTIR to track sulfonyl chloride formation (peak at 1180 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques :
- X-ray Crystallography : Resolves ambiguities in ring conformation; compare with computational models (DFT/B3LYP) .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GLP-1 receptor (PDB: 5VAI) to identify binding poses; prioritize hydrogen bonds with sulfonate oxygen .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates robust binding) .
- Pharmacophore Modeling : Highlight spirocycle rigidity and sulfonate electronegativity as critical features for activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
